molecular formula C16H24N2O B569611 N-Desbispropyl-N-pentyl-2-methyl Ropinirole CAS No. 249622-60-4

N-Desbispropyl-N-pentyl-2-methyl Ropinirole

Cat. No.: B569611
CAS No.: 249622-60-4
M. Wt: 260.381
InChI Key: LOJFKUSLBCTPHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of N-Desbispropyl-N-pentyl-2-methyl Ropinirole involves several steps, starting from the basic structure of Ropinirole. The synthetic route typically includes:

Industrial production methods may involve optimization of these steps to increase yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

N-Desbispropyl-N-pentyl-2-methyl Ropinirole can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-Desbispropyl-N-pentyl-2-methyl Ropinirole has several scientific research applications:

    Chemistry: It is used as a reference material in analytical chemistry for the development of new analytical methods.

    Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with dopamine receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its efficacy and safety in treating neurological disorders.

    Industry: It is used in the development of new pharmaceuticals and as a standard in quality control processes.

Mechanism of Action

The mechanism of action of N-Desbispropyl-N-pentyl-2-methyl Ropinirole involves its interaction with dopamine receptors in the brain. It acts as an agonist, mimicking the effects of dopamine and stimulating these receptors. This leads to an increase in dopamine activity, which can help alleviate symptoms of conditions like Parkinson’s disease. The molecular targets include D2 and D3 dopamine receptors, and the pathways involved are related to the dopaminergic signaling pathway .

Comparison with Similar Compounds

N-Desbispropyl-N-pentyl-2-methyl Ropinirole can be compared with other similar compounds such as:

    Ropinirole: The parent compound, which is widely used in clinical practice.

    Pramipexole: Another dopamine agonist with similar therapeutic applications.

    Rotigotine: A dopamine agonist used in the treatment of Parkinson’s disease and restless legs syndrome.

The uniqueness of this compound lies in its modified structure, which may offer different pharmacokinetic and pharmacodynamic properties compared to these similar compounds .

Properties

IUPAC Name

4-[2-(2-methylpentylamino)ethyl]-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-3-5-12(2)11-17-9-8-13-6-4-7-15-14(13)10-16(19)18-15/h4,6-7,12,17H,3,5,8-11H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJFKUSLBCTPHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)CNCCC1=C2CC(=O)NC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

249622-60-4
Record name 2H-Indol-2-one, 1,3-dihydro-4-(2-((2-methylpentyl)amino)ethyl)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0249622604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-((2-METHYLPENTYL)AMINO)ETHYL)-1,3-DIHYDRO-2H-INDOL-2-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O9N8YVH7D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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